molecular formula C15H13N3OS2 B2816958 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034238-83-8

2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2816958
CAS No.: 2034238-83-8
M. Wt: 315.41
InChI Key: VLKZRSCNEMQSRV-UHFFFAOYSA-N
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Description

2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C15H13N3OS2 and its molecular weight is 315.41. The purity is usually 95%.
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Scientific Research Applications

Flavouring Applications

  • Flavouring Substance : A study focused on the safety evaluation of a similar compound (2‐(4‐methylphenoxy)‐N‐(1H‐pyrazol‐3‐yl)‐N‐(thiophen‐2‐ylmethyl)acetamide) used as a flavouring substance. It found no adverse effects at certain doses, suggesting its safety as a flavouring agent in food applications (Younes et al., 2018).

Antitumor Properties

  • Antitumor Evaluation : A compound derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated significant antiproliferative activity against various human cancer cell lines, indicating its potential in antitumor applications (Shams et al., 2010).

Coordination Complexes and Antioxidant Activity

  • Coordination Complexes : Novel Co(II) and Cu(II) coordination complexes constructed from a pyrazole-acetamide derivative exhibited significant antioxidant activity, suggesting their use in related applications (Chkirate et al., 2019).

Optoelectronic Properties

  • Conducting Polymers : Research into thiazole-based polythiophenes, involving compounds with structural similarities, explored their optoelectronic properties, relevant in electronic and photonic devices (Camurlu & Guven, 2015).

Analgesic and Anti-inflammatory Agents

  • Analgesic and Anti-inflammatory Activities : Studies on related compounds like 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide and N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides revealed their potential as analgesic and anti-inflammatory agents (Nayak et al., 2014; Sunder & Maleraju, 2013).

Synthesis and Chemical Properties

  • Chemical Synthesis : Various studies have focused on the synthesis of novel compounds and derivatives involving acetamides, demonstrating the chemical versatility and potential for creating diverse compounds for different applications (Raju et al., 2022; Jing, 2010).

Antimicrobial Activities

  • Antimicrobial Dyes : Research into novel antimicrobial dyes based on systems like 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene highlighted their effectiveness against various microorganisms, suggesting their use in textile applications (Shams et al., 2011).

Crystal Structures

  • Crystallography : Crystal structures of related C,N-disubstituted acetamides were studied, providing insights into molecular interactions and potential applications in materials science (Narayana et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the cannabinoid-1 (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as mood, appetite, pain sensation, and memory.

Mode of Action

The compound interacts with the CB1 receptor, acting as a potent and selective antagonist . This means it binds to the receptor and blocks its activation, preventing the receptor’s normal function. The interaction is mainly governed by van der Waals forces .

Biochemical Pathways

By blocking the CB1 receptor, the compound can affect various biochemical pathways regulated by the endocannabinoid system. These include the modulation of neurotransmitter release in the central and peripheral nervous system, which can have downstream effects on pain sensation, mood, appetite, and other physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific physiological context. Given its role as a CB1 receptor antagonist, it could potentially lead to decreased activation of the endocannabinoid system, which could affect mood, pain sensation, appetite, and other processes .

Properties

IUPAC Name

2-thiophen-2-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(9-11-3-1-7-20-11)18-10-12-15(17-6-5-16-12)13-4-2-8-21-13/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKZRSCNEMQSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC2=NC=CN=C2C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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